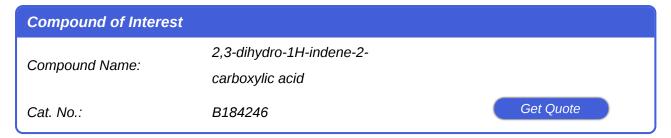


A Comparative Spectroscopic Analysis of 2,3-dihydro-1H-indene-carboxylic Acid Isomers

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectral data for positional isomers of 2,3-dihydro-1H-indene-carboxylic acid, a key structural motif in various pharmacologically active compounds. Understanding the distinct spectroscopic signatures of these isomers is crucial for unambiguous identification, purity assessment, and structural elucidation in synthetic chemistry and drug discovery. This document summarizes available ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry data, outlines general experimental protocols, and presents a logical workflow for spectral analysis.

Spectral Data Comparison

The following tables summarize the key spectral data for the 1-carboxylic acid, 2-carboxylic acid, and 4-carboxylic acid isomers of 2,3-dihydro-1H-indene. Data for the 5-carboxylic acid isomer is not readily available in the searched databases.

Table 1: ¹H NMR Spectral Data (ppm)



Protons	1-Carboxylic Acid Isomer	2-Carboxylic Acid Isomer	4-Carboxylic Acid Isomer
Aromatic CH	7.1 - 7.5 (m, 4H)	~7.1 - 7.3 (m, 4H)	7.2 - 7.8 (m, 3H)
СН-СООН	4.0 (t, 1H)	3.3 - 3.5 (m, 1H)	-
CH₂ (benzylic)	2.9 - 3.1 (m, 2H)	3.0 - 3.3 (m, 4H)	2.9 (t, 2H) & 2.6 (t, 2H)
CH ₂ (aliphatic)	2.2 - 2.5 (m, 2H)	-	2.0 - 2.2 (m, 2H)
СООН	> 12.0 (s, 1H)	> 12.0 (s, 1H)	> 12.0 (s, 1H)

Table 2: 13C NMR Spectral Data (ppm)

Carbon	1-Carboxylic Acid Isomer	2-Carboxylic Acid Isomer	4-Carboxylic Acid Isomer
СООН	~180	~180	~170
Aromatic C (quaternary)	~144, ~141	~140	~145, ~135, ~130
Aromatic CH	~128, ~127, ~125, ~124	~127, ~125	~130, ~128, ~125
СН-СООН	~45	~45	-
CH ₂ (benzylic)	~31, ~30	~35	~32, ~30
CH ₂ (aliphatic)	~25	-	~23

Table 3: FT-IR Spectral Data (cm⁻¹)



Functional Group	1-Carboxylic Acid Isomer	2-Carboxylic Acid Isomer	4-Carboxylic Acid Isomer
O-H stretch (acid)	2500-3300 (broad)	2500-3300 (broad)	2500-3300 (broad)
C-H stretch (aromatic)	~3000-3100	~3000-3100	~3000-3100
C-H stretch (aliphatic)	~2800-3000	~2800-3000	~2800-3000
C=O stretch (acid)	~1700	~1700	~1680
C=C stretch (aromatic)	~1450-1600	~1450-1600	~1450-1600

Table 4: Mass Spectrometry Data (m/z)

lon	1-Carboxylic Acid Isomer	2-Carboxylic Acid Isomer	4-Carboxylic Acid Isomer
[M]+	162	162	162
[M-COOH]+	117	117	117

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
- Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
- ¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0 ppm).



• ¹³C NMR Acquisition: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope. Chemical shifts are reported in ppm relative to the solvent peak, which is referenced to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[1] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[1]
- Instrument: An FT-IR spectrometer is used.
- Data Acquisition: A background spectrum of the empty sample compartment is recorded. The KBr pellet containing the sample is then placed in the sample holder, and the spectrum is recorded. The data is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization: Electron Ionization (EI) is a common method for this type of molecule, where the sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[2]
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The abundance of each ion is measured, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comparative analysis of the spectral data of 2,3-dihydro-1H-indene-carboxylic acid isomers.



Sample Preparation Synthesize/Obtain Isomers (1-, 2-, 4-, 5-carboxylic acid) **Assess Purity** (e.g., LC-MS, mp) Spectroscopic Analysis ¹H and ¹³C NMR Spectroscopy FT-IR Spectroscopy Mass Spectrometry Data Analysis and Comparison Analyze Chemical Shifts, Analyze Characteristic Analyze Molecular Ion Coupling Patterns, and Integration Functional Group Frequencies and Fragmentation Patterns Compile Data into Comparative Tables

Workflow for Comparative Spectral Analysis of Isomers

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Conclusion

Elucidate Structures and Confirm Isomeric Identity

Caption: Logical workflow for isomer analysis.

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